1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene
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Overview
Description
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene is an organic compound that belongs to the class of bromobenzenes. It features a benzene ring substituted with a bromine atom and an undec-10-en-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene typically involves the reaction of 4-bromophenol with 10-undecen-1-ol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The alkene group in the undec-10-en-1-yloxy moiety can be oxidized to form epoxides or diols.
Reduction: The alkene group can also be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Major Products Formed
Scientific Research Applications
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of functionalized polymers and surfactants.
Biological Studies: It may be used as a precursor for the synthesis of bioactive molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Oxidation: The alkene group reacts with oxidizing agents to form epoxides or diols via electrophilic addition.
Reduction: The alkene group is hydrogenated to form the corresponding alkane through a catalytic process.
Comparison with Similar Compounds
1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Bromo-4-(hexadecyloxy)benzene: Similar structure but with a longer alkyl chain.
1-Bromo-4-(pent-1-yl)benzene: Similar structure but with a shorter alkyl chain.
1-[(1-bromoundecyl)oxy]-4-[4-(undec-10-en-1-yloxy)phenyl]benzene: Contains two brominated alkyl chains.
Properties
CAS No. |
76691-41-3 |
---|---|
Molecular Formula |
C17H25BrO |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-bromo-4-undec-10-enoxybenzene |
InChI |
InChI=1S/C17H25BrO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h2,11-14H,1,3-10,15H2 |
InChI Key |
MNTGWQAZZIPNCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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